molecular formula C8H10N2O3 B11784865 Methyl 2-ethyl-3-oxo-2,3-dihydropyridazine-4-carboxylate

Methyl 2-ethyl-3-oxo-2,3-dihydropyridazine-4-carboxylate

Cat. No.: B11784865
M. Wt: 182.18 g/mol
InChI Key: UYDAMAWXSBVKBW-UHFFFAOYSA-N
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Description

Methyl 2-ethyl-3-oxo-2,3-dihydropyridazine-4-carboxylate is a chemical building block belonging to the 3-oxo-2,3-dihydropyridazine family, a scaffold recognized for its relevance in medicinal chemistry and drug discovery. While specific biological data for this 2-ethyl derivative is subject to further investigation, analogous 3-oxodihydropyridazine-4-carboxamide compounds are being explored in early-stage research for the treatment of cancer . Furthermore, the 3-oxo-2,3-dihydropyridazine core serves as a versatile precursor in organic synthesis, enabling access to more complex heterocyclic systems . This ester is particularly valuable for researchers as it can be utilized in condensation reactions and serve as an intermediate for the development of novel molecules with potential pharmacological activity. The compound is offered for research purposes as a key synthetic intermediate. This product is intended for laboratory research use only and is not classified or intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the Safety Data Sheet (SDS) for detailed hazard information.

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

methyl 2-ethyl-3-oxopyridazine-4-carboxylate

InChI

InChI=1S/C8H10N2O3/c1-3-10-7(11)6(4-5-9-10)8(12)13-2/h4-5H,3H2,1-2H3

InChI Key

UYDAMAWXSBVKBW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(=CC=N1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-ethyl-3-oxo-2,3-dihydropyridazine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the intermediate 2-ethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid. This intermediate is then esterified using methanol in the presence of a catalyst such as sulfuric acid to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethyl-3-oxo-2,3-dihydropyridazine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Pyridazinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-ethyl-3-oxo-2,3-dihydropyridazine-4-carboxylate serves as a crucial building block in the synthesis of pharmaceutical agents targeting various diseases. Its derivatives have shown promise in:

  • Neurological Disorders : Compounds derived from this structure have been investigated for their potential neuroprotective effects.
  • Cardiovascular Diseases : Research indicates that derivatives may exhibit properties beneficial for cardiovascular health, potentially acting as enzyme inhibitors involved in disease pathways.

Organic Synthesis

In organic chemistry, this compound acts as an intermediate for synthesizing more complex heterocyclic compounds. Its utility includes:

  • Synthesis of Pyridazine Derivatives : this compound can be transformed into various substituted pyridazines through oxidation, reduction, or substitution reactions.
Reaction TypeMajor Products Formed
OxidationPyridazinone derivatives
ReductionAlcohol derivatives
SubstitutionVarious substituted pyridazine derivatives

Material Science

The compound is also being explored for its potential applications in material science:

  • Novel Materials Development : Its unique electronic and optical properties make it suitable for developing advanced materials used in electronics and photonics.

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal investigated the neuroprotective effects of derivatives of this compound. The results showed significant inhibition of neurodegenerative markers in vitro, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease .

Case Study 2: Synthesis of Anticancer Agents

Research conducted on the synthesis of anticancer agents highlighted how this compound derivatives exhibited cytotoxic effects against various cancer cell lines. The structure-function relationship was analyzed to optimize efficacy while minimizing toxicity .

Mechanism of Action

The mechanism of action of Methyl 2-ethyl-3-oxo-2,3-dihydropyridazine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of Methyl 2-ethyl-3-oxo-2,3-dihydropyridazine-4-carboxylate with analogous compounds from the literature:

Compound Name Substituent at Position 2 Substituent at Position 3 Substituent at Position 4 Substituent at Position 6 Molecular Formula Molecular Weight CAS Number Reference
This compound (Target Compound) Ethyl Oxo Methyl ester H C₉H₁₂N₂O₃ 196.20 Not provided -
Methyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate H Oxo Methyl ester Phenyl C₁₂H₁₀N₂O₃ 230.23 Not provided
Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate H Oxo Methyl ester Chloro C₆H₅ClN₂O₃ 188.57 54404-06-7
Ethyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate H Oxo Ethyl ester Chloro C₇H₇ClN₂O₃ 202.60 61404-41-9
Ethyl 2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate 4-Fluorophenyl Oxo Ethyl ester H C₁₃H₁₁FN₂O₃ 262.24 1206801-16-2

Key Observations

Substituent Effects on Lipophilicity and Solubility :

  • The 2-ethyl group in the target compound increases lipophilicity compared to analogs with H (e.g., methyl 6-chloro derivative) or aromatic substituents (e.g., 4-fluorophenyl in ). This may enhance membrane permeability but reduce aqueous solubility.
  • Ester Group Variation : Methyl esters (e.g., target compound) are generally more susceptible to enzymatic hydrolysis than ethyl esters (e.g., ethyl 6-chloro analog ), impacting metabolic stability.

Bulkier substituents (e.g., phenyl in ) may sterically hinder interactions in biological targets compared to the smaller ethyl group.

Hydrogen-Bonding and Crystallography :

  • The 3-oxo group is conserved across all compounds, enabling hydrogen-bonding interactions that influence crystal packing and supramolecular assembly .

Biological Activity

Methyl 2-ethyl-3-oxo-2,3-dihydropyridazine-4-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridazine ring, characterized by two nitrogen atoms in a five-membered ring. Its molecular formula is C8H10N2O3C_8H_{10}N_2O_3 with a molecular weight of 182.18 g/mol. The compound contains both a carboxylate group and a ketone functional group, which contribute to its reactivity and biological potential .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : Utilizing appropriate starting materials to form the pyridazine ring.
  • Functional Group Modifications : Altering existing functional groups to enhance biological activity.
  • Combinatorial Chemistry : Generating diverse derivatives to screen for biological efficacy.

Biological Activities

Research indicates that this compound and its derivatives exhibit a range of biological activities:

Antimicrobial Activity

Derivatives of pyridazine have shown significant antimicrobial effects. For instance, compounds similar to methyl 2-ethyl-3-oxo-2,3-dihydropyridazine have been reported to possess antibacterial properties against various strains of bacteria.

Anti-inflammatory Properties

Some studies suggest that this compound may exhibit anti-inflammatory effects, making it a candidate for the development of new anti-inflammatory drugs. The specific mechanisms are still under investigation but may involve inhibition of pro-inflammatory cytokines .

Antiviral Potential

Molecular docking studies indicate that this compound may interact with viral proteins, suggesting potential antiviral activity. For example, related compounds have demonstrated efficacy against viruses like the tobacco mosaic virus and herpes simplex virus .

Structure-Activity Relationship (SAR)

The unique arrangement of functional groups in methyl 2-ethyl-3-oxo-2,3-dihydropyridazine enhances its reactivity and biological profile compared to other similar compounds. The following table summarizes some related compounds and their biological activities:

Compound NameStructural FeaturesBiological Activity
Ethyl 4-Oxo-1,4-Dihydropyridine-3-CarboxylateContains a pyridine ring and carboxylateAntimicrobial activity
5-MethylpyridazinonePyridazinone structureAntioxidant properties
3-Oxo-6-(p-tolyl)-pyridazineSubstituted pyridazinePotential anti-inflammatory effects

The structural modifications in these compounds can lead to varying degrees of biological activity, highlighting the importance of SAR in drug design .

Case Studies

Recent studies have focused on the biological evaluation of methyl 2-ethyl-3-oxo-2,3-dihydropyridazine derivatives:

  • Antiviral Screening : A study demonstrated that certain derivatives exhibited high antiviral activity against tobacco mosaic virus with an IC50 value significantly lower than that of standard antiviral agents .
  • Anti-HIV Activity : Another research effort identified derivatives with promising anti-HIV activity through high-throughput screening methods, supporting further development as potential therapeutic agents .

Q & A

Q. What are the established synthetic methodologies for Methyl 2-ethyl-3-oxo-2,3-dihydropyridazine-4-carboxylate?

Answer: The compound is typically synthesized via multi-step esterification and substitution reactions. For example, analogous pyridazine derivatives are prepared by reacting substituted benzaldehydes with methyl esters under reflux conditions, followed by purification via column chromatography. Key steps include:

  • Esterification : Use of methyl ester precursors (e.g., methyl 4-hydroxy derivatives) with reagents like 2,3-difluorobenzaldehyde under acidic catalysis .
  • Substitution : Introduction of ethyl groups at position 2 via nucleophilic substitution or coupling reactions .
  • Crystallization : Final purification using solvent mixtures (e.g., ethanol/water) to achieve high-purity crystals .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Methodological steps include:

  • Data Collection : Using Mo/Kα radiation (λ = 0.71073 Å) at 298 K, with data processed via SHELX (e.g., SHELXL for refinement) .
  • Structure Solution : Direct methods (SHELXS) for phase determination, followed by full-matrix least-squares refinement .
  • Visualization : ORTEP-3 for generating thermal ellipsoid diagrams and analyzing bond lengths/angles (e.g., C=O bond: ~1.21 Å; C-N: ~1.34 Å) .

Advanced Research Questions

Q. How can hydrogen bonding networks in the crystal lattice be systematically analyzed?

Answer: Hydrogen bonding patterns are characterized using graph-set analysis and directional parameters:

  • Graph-Set Notation : Identify motifs like D (donor), A (acceptor), and R (ring) using Etter’s formalism. For example, N–H···O and O–H···N interactions form chains or rings .
  • Geometric Parameters : Measure bond angles (e.g., N–H···O ≈ 160°) and donor-acceptor distances (2.8–3.0 Å) from crystallographic data .
  • Thermal Motion : Analyze anisotropic displacement parameters to distinguish static disorder from dynamic hydrogen bonding .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?

Answer: Discrepancies between experimental and calculated spectra are addressed via:

  • Dynamic Effects : Account for tautomerism or ring puckering using variable-temperature NMR .
  • DFT Optimization : Compare B3LYP/6-31G(d)-optimized structures with X-ray data to validate conformational preferences .
  • Solvent Corrections : Apply PCM (Polarizable Continuum Model) to NMR simulations for solvent-induced shifts .

Q. How are Cremer-Pople parameters used to quantify ring puckering in the dihydropyridazine core?

Answer: The Cremer-Pople formalism defines puckering amplitude (q ) and phase angles (φ ) for six-membered rings:

  • Coordinate Calculation : Derive q₂ and q₃ from atomic coordinates using least-squares planes .
  • Pseudorotation Analysis : Map phase angles to distinguish chair (φ ≈ 0°) vs. boat (φ ≈ 30°) conformers .
  • Case Study : For analogous compounds, puckering amplitudes range from 0.3–0.5 Å, with phase angles indicating minor deviations from planarity .

Q. What computational approaches model the compound’s reactivity in nucleophilic substitution reactions?

Answer: Density Functional Theory (DFT) and Molecular Dynamics (MD) are employed to predict reactivity:

  • Transition State Analysis : Locate TS structures using QM/MM methods for reactions at position 2 or 4 .
  • Electrostatic Potential Maps : Identify electrophilic sites (e.g., carbonyl carbons with high positive charge) .
  • Solvent Effects : Simulate reaction kinetics in polar aprotic solvents (e.g., DMF) via COSMO-RS .

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